Product packaging for 1-Methoxy-3-(thiocyanatomethyl)benzene(Cat. No.:)

1-Methoxy-3-(thiocyanatomethyl)benzene

Cat. No.: B7796973
M. Wt: 179.24 g/mol
InChI Key: BAWQGDICORFTBO-UHFFFAOYSA-N
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Description

1-Methoxy-3-(thiocyanatomethyl)benzene (CAS 1233513-38-6) is a synthetic organic compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . It is also known by its synonym, 3-Methoxybenzyl thiocyanate . This compound serves as a versatile reagent and a critical intermediate in organic synthesis, particularly in the formation of sulfur- and nitrogen-containing heterocycles. Its primary research value lies in its role as a building block for the construction of more complex molecules. For instance, it is involved in nucleophilic substitution reactions and is a key precursor in the synthesis of 2-amino-1,3-thiazole derivatives, which are structures of significant interest in medicinal chemistry . These reactions can be efficiently catalyzed in aqueous environments using various catalytic systems, such as glycosylated resorcin[4]arene cavitands, crown ether-functionalized magnetic nanoparticles, or selenonium salts, highlighting its utility in developing greener chemical processes . Organothiocyanates, as a class of compounds, have been reported to display a broad range of biological activities in research settings, including chemopreventive and antiproliferative properties, making them valuable scaffolds in pharmaceutical discovery . The compound must be handled by trained professionals in accordance with all applicable regulations. It is classified with the hazard statements H302+H332 (harmful if swallowed or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), H317 (may cause an allergic skin reaction), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), and H400 (very toxic to aquatic life) . This product is intended for research and laboratory use only and is not classified as a drug or medicinal product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NOS B7796973 1-Methoxy-3-(thiocyanatomethyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxyphenyl)methyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-9-4-2-3-8(5-9)6-12-7-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWQGDICORFTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Methoxy 3 Thiocyanatomethyl Benzene

Isomerization Phenomena of the Thiocyanato Group

The thiocyanato group in 1-methoxy-3-(thiocyanatomethyl)benzene can isomerize to its isothiocyanate counterpart, 1-isothiocyanato-3-methoxybenzylbenzene, under various conditions. This transformation is a key aspect of its chemistry, as the resulting isothiocyanate is often the more reactive intermediate in subsequent derivatization reactions.

Thermal and Lewis Acid-Mediated SCN/NCS Isomerization

Benzyl (B1604629) thiocyanates, including the 3-methoxy substituted analogue, are known to undergo thermal rearrangement to their corresponding isothiocyanates. While the thermal isomerization of many benzyl substrates can be sluggish, it generally proceeds through a dissociative pathway where an equilibrium between the two isomers is established. nih.gov The presence of a methoxy (B1213986) group on the benzene (B151609) ring can influence the rate and equilibrium of this process due to its electronic effects.

Lewis acids are also known to catalyze the isomerization of thiocyanates to the more stable isothiocyanate form. google.com While specific studies on this compound are not extensively detailed in readily available literature, the general mechanism involves the coordination of the Lewis acid to the nitrogen atom of the thiocyanate (B1210189), which weakens the C-S bond and facilitates the rearrangement to the isothiocyanate.

Photoinduced Isomerization to Benzyl Isothiocyanates

The isomerization of benzyl thiocyanates to benzyl isothiocyanates can also be induced photolytically. acs.orgacs.org Irradiation of benzyl thiocyanates can lead to an equilibrium mixture of the two isomers. This process provides an alternative to thermal methods, which may require high temperatures and can lead to decomposition. While specific data for this compound is not provided in the general literature, the behavior is expected to be analogous to other substituted benzyl thiocyanates.

Investigation of Kinetic vs. Thermodynamic Control in Isomerization Processes

The isomerization of thiocyanates to isothiocyanates is a classic example of a reaction that can be under either kinetic or thermodynamic control. The thiocyanate is generally the kinetic product, formed faster, while the isothiocyanate is the more stable thermodynamic product. nih.gov The reaction conditions, such as temperature and time, can influence the final product distribution. In the context of the reaction of thiocyanate with (4-methoxybenzyl)dimethylsulfonium chloride, a combination of kinetically and thermodynamically controlled processes was observed, leading to a complex product mixture. nih.gov This suggests that for this compound, careful control of reaction conditions would be necessary to selectively obtain either the thiocyanate or the isothiocyanate.

Nucleophilic Reactivity of the Thiocyanato Moiety

The thiocyanato group in this compound can react with various nucleophiles, leading to a range of derivatives. These reactions often proceed through the isothiocyanate isomer.

Derivatization to Thiourea (B124793) Analogues via Amine Reactions

This compound can be converted into thiourea derivatives through reaction with amines. This transformation typically involves the in-situ isomerization of the thiocyanate to the more electrophilic isothiocyanate, which then readily reacts with primary or secondary amines. A patent describes the synthesis of various 1-(3-methoxybenzyl)-3-substituted thiourea derivatives, highlighting the utility of this reaction pathway. google.comgoogle.com The general synthesis involves the reaction of the corresponding isothiocyanate with an amine. acs.orgnih.gov

Table 1: Examples of Synthesized 1-(3-Methoxybenzyl)-3-substituted Thiourea Derivatives google.com

R Group (Substituent on Amine)Resulting Thiourea Derivative
Ethyl1-(3-methoxybenzyl)-3-ethyl-2-thiourea
Propyl1-(3-methoxybenzyl)-3-propyl-2-thiourea
Hexyl1-(3-methoxybenzyl)-3-hexyl-2-thiourea
Dodecyl1-(3-methoxybenzyl)-3-dodecyl-2-thiourea
4-Hydroxyphenyl1-(3-methoxybenzyl)-3-(4-hydroxyphenyl)-2-thiourea
3-Methoxyphenyl1-(3-methoxybenzyl)-3-(3-methoxyphenyl)-2-thiourea
3-Methoxybenzyl1,3-di(3-methoxybenzyl)thiourea

This table is generated based on the types of compounds listed in the patent and represents the potential for derivatization.

Conversion to Thioether Derivatives

The thiocyanato group can be displaced to form thioether derivatives. A convenient one-pot method for the synthesis of unsymmetrical benzyl thioethers from benzyl halides involves the use of thiourea. nih.govarkat-usa.org In this process, the benzyl halide first reacts with thiourea to form an isothiuronium (B1672626) salt. Subsequent basic hydrolysis in situ generates a thiolate, which can then react with another benzyl halide to form the thioether. While this method starts from a benzyl halide, it suggests a plausible pathway for the conversion of this compound to thioethers, where the thiocyanate group would act as a leaving group in a nucleophilic substitution reaction with a thiol or a thiol equivalent.

Participation in Intermolecular and Intramolecular Cyclization Reactions

The thiocyanate group in this compound is a versatile functional group that can participate in both intermolecular and intramolecular cyclization reactions, leading to the formation of various nitrogen- and sulfur-containing heterocycles. These reactions often proceed through the generation of a reactive intermediate from the thiocyanate moiety, which is then trapped by a nucleophile.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of analogous benzyl thiocyanates and other organic thiocyanates in cyclization reactions provides a strong basis for predicting its behavior. For instance, the cyclization of tryptamine (B22526) and tryptophol (B1683683) derivatives with N-thiocyanatosuccinimide, catalyzed by trimethylchlorosilane (Me3SiCl), showcases the utility of the thiocyanate group in constructing complex heterocyclic scaffolds. researchgate.net This reaction proceeds via an electrophilic thiocyanation followed by an intramolecular cyclization, demonstrating the dual electrophilic and nucleophilic nature of the thiocyanate group and its precursors. researchgate.net

In a similar vein, the synthesis of 3-thiocyanated chromones from 1-(2-methoxyphenyl)-3-phenyl-2-propyn-1-one and a thiocyanate source illustrates an intramolecular cyclization/thiocyanation approach. sciengine.com This reaction is thought to proceed through the in situ generation of an electrophilic thiocyanating agent which then participates in the cyclization. sciengine.com These examples suggest that this compound could undergo analogous intermolecular reactions with suitable nucleophiles or be a precursor for intramolecular cyclization if an appropriate reactive partner is present on the molecule.

The formation of nitrogen-containing heterocycles is a significant area of organic synthesis, with numerous methods developed for their construction. nih.govresearchgate.netmdpi.com The reactivity of the benzyl thiocyanate moiety can be harnessed in these synthetic strategies. For example, the reaction of benzyl thiocyanate with nucleophiles can lead to displacement of the thiocyanate group or addition to the cyano group, which can be the initial steps in a cyclization cascade.

Radical Reactions and Further Benzyl Moiety Functionalization

The benzyl moiety in this compound is susceptible to a variety of functionalization reactions, particularly those involving radical intermediates. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to more complex molecules.

Radical cascade reactions offer an efficient method for the construction of intricate molecular structures in a single step. rsc.orgbeilstein-journals.orgsoton.ac.uk The thiocyanate group is a valuable participant in such cascades, often serving as a source of a thiyl radical or as a radical acceptor. Visible-light-induced radical cascade cyclizations have emerged as a powerful, catalyst-free method for synthesizing trifluoromethylated heterocycles, where a radical chain process is initiated by the homolysis of a radical precursor. beilstein-journals.org Although not starting with a benzyl thiocyanate, this highlights the potential for radical initiation and subsequent cyclization in related systems.

More directly relevant are radical reactions that commence with the generation of a benzyl radical. For instance, the self-reaction of benzyl radicals can lead to the formation of polycyclic aromatic hydrocarbons like phenanthrene (B1679779) and anthracene (B1667546) through unconventional excited-state dynamics. nih.gov This underscores the potential for benzyl radicals derived from this compound to participate in complex radical-radical coupling reactions.

Furthermore, thiocyanate-promoted difunctionalization and cyclization of unsaturated carbon-carbon bonds have been developed to construct sulfur- and nitrogen-functionalized alkenes and indolines. rsc.org These reactions proceed via a radical-chain mechanism, demonstrating the ability of the thiocyanate group to mediate complex transformations. rsc.org Visible-light-induced methods are particularly noteworthy for their mild reaction conditions and have been successfully applied to generate radicals from various precursors for subsequent reactions. beilstein-journals.orgrsc.orgresearchgate.netnih.gov

The aromatic ring and the benzylic position of this compound offer multiple sites for further functionalization.

Aromatic Ring Modification:

The methoxy group (-OCH3) on the benzene ring is a strong activating group and an ortho, para-director for electrophilic aromatic substitution reactions. vedantu.comquora.comlibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the 2-, 4-, and 6-positions of the benzene ring. libretexts.orgpearson.com The thiocyanatomethyl group, being a deactivating group, will have a lesser influence on the regioselectivity of the reaction. The relative reactivity of anisole (B1667542) (methoxybenzene) is significantly higher than that of benzene in electrophilic aromatic substitution. vedantu.com

Mechanochemical methods have also been developed for the thiocyanation of aryl compounds, including anisole derivatives, providing a greener alternative to traditional solution-based approaches. acs.org For instance, the reaction of 3-methoxyphenol (B1666288) with a thiocyanating agent under ball-milling conditions resulted in para-thiocyanation relative to the hydroxyl group, showcasing the directing effects of substituents. acs.org

Benzylic Position Modification:

The benzylic position (the -CH2- group) is particularly reactive and can be functionalized through various methods. Free radical bromination, for example, can selectively introduce a bromine atom at the benzylic position. youtube.com This benzylic bromide can then be a versatile precursor for a range of nucleophilic substitution reactions.

The benzyl group itself can also be used as a protecting group in organic synthesis, which can be removed under specific conditions such as hydrogenolysis. wikipedia.org While the thiocyanatomethyl group is not a standard protecting group, its benzylic nature suggests that cleavage of the C-S bond could be a potential transformation pathway.

Mechanistic Investigations and Computational Insights into 1 Methoxy 3 Thiocyanatomethyl Benzene Chemistry

Elucidation of Detailed Reaction Mechanisms for Thiocyanate (B1210189) Formation

The synthesis of 1-methoxy-3-(thiocyanatomethyl)benzene and related benzylic thiocyanates can be achieved through several mechanistic routes, primarily involving either nucleophilic substitution or direct C-H functionalization.

One of the most traditional methods involves the nucleophilic substitution of a benzyl (B1604629) halide or a related substrate with a thiocyanate salt, such as potassium or sodium thiocyanate. This reaction's mechanism is highly dependent on the substrate's structure and the reaction conditions. For primary benzylic halides, the reaction typically proceeds via an S(_N)2 mechanism, involving a backside attack by the ambidentate thiocyanate nucleophile. However, for substrates that can form a stable benzylic carbocation, an S(_N)1 pathway may compete, which often leads to the formation of the isomeric isothiocyanate product. researchgate.net

More advanced and atom-economical strategies focus on the direct thiocyanation of the benzylic C(sp³)–H bond of a precursor like 3-methoxytoluene. These methods often proceed through radical-based mechanisms. rsc.org A common approach involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to abstract a hydrogen atom from the benzylic position. rsc.orgscite.ai This generates a stabilized benzylic radical, which then reacts with a thiocyanating agent, like N-thiocyanatosaccharin, to form the C–SCN bond. rsc.org Another strategy employs copper catalysis, where a copper catalyst facilitates a radical relay process. chinesechemsoc.orgchinesechemsoc.org This method is particularly noted for its high site selectivity and broad substrate scope, enabling the late-stage functionalization of complex molecules. chinesechemsoc.org Electrochemical methods have also been developed, providing a mild and selective protocol for benzylic C–H thiocyanation that likely involves a radical-polar crossover process. rsc.org

Understanding the Energetics and Transition States of SCN/NCS Isomerization

A fundamental aspect of thiocyanate chemistry is its isomerization to the more thermodynamically stable isothiocyanate (R-N=C=S) isomer. researchgate.net This rearrangement is a critical consideration in synthesis and reactivity studies. For benzylic thiocyanates, this conversion can be facilitated by heat or catalysis, including by Lewis acids or even excess thiocyanate ions. chinesechemsoc.orggoogle.com

The isomerization process involves the migration of the organic group from the sulfur to the nitrogen atom. The mechanism can vary, with possibilities including intramolecular rearrangements proceeding through a tight ion pair or a three-membered ring transition state, or intermolecular pathways. Computational studies, often employing Density Functional Theory (DFT), are crucial for mapping the potential energy surface of this reaction. acs.orgacs.org These calculations help to determine the activation energy barrier for the isomerization and to characterize the geometry of the transition state.

While specific DFT studies on this compound are not widely published, data from analogous systems provide insight. For instance, studies on the rearrangement of allyl thiocyanates reveal the influence of steric and electronic factors on the reaction kinetics. acs.orgacs.org The transition state involves significant charge separation, and its stability is influenced by the solvent and the electronic nature of the migrating group. The methoxy (B1213986) group on the benzene (B151609) ring in the target molecule would be expected to influence the stability of any charged intermediates or transition states through its electronic effects.

PropertyThiocyanate (R-S-C≡N)Isothiocyanate (R-N=C=S)
Bonding R group attached to sulfurR group attached to nitrogen
S-C Bond Single Bond (~176 pm)Double Bond (~158 pm)
C-N Bond Triple Bond (~116 pm)Double Bond (~117 pm)
Geometry (at S/N) Bent (C-S-C angle ~100°)Near-linear (C-N=C angle ~165° in aryl derivatives)
Thermodynamic Stability Generally less stableGenerally more stable
Table 1: Comparison of structural and stability properties of organic thiocyanates and isothiocyanates. Data based on general values for organic thiocyanates. researchgate.net

Computational Chemistry Approaches to Reaction Pathway Analysis

Computational chemistry provides indispensable tools for analyzing the complex reaction pathways involved in the synthesis and transformation of this compound. rsc.org By modeling reactants, products, intermediates, and transition states, chemists can gain a deeper understanding of reaction feasibility, selectivity, and kinetics. rsc.org

Density Functional Theory (DFT) is a prominent method used to investigate reaction mechanisms. mdpi.com For the formation of this compound via C-H activation, DFT calculations can map out the entire catalytic cycle. This includes modeling the initial hydrogen atom transfer (HAT) step, the formation of the benzylic radical intermediate, and the subsequent bond-forming step with the thiocyanate source. chinesechemsoc.org These calculations can elucidate the preference for benzylic C-H bonds over other C-H bonds and explain observed regioselectivity. mdpi.com

Furthermore, computational approaches are vital for designing synthetic routes through retrosynthetic analysis. rsc.org Machine learning algorithms and rule-based expert systems can propose potential disconnections and precursor molecules, accelerating the discovery of novel and efficient synthetic pathways. rsc.org For a molecule like this compound, these tools could suggest precursors such as 3-methoxytoluene or 3-methoxybenzyl alcohol and predict optimal reaction conditions.

Role of Hydrogen Atom Transfer in C-H Activation Processes

Hydrogen Atom Transfer (HAT) is a cornerstone mechanism in modern synthetic chemistry, enabling the functionalization of otherwise inert C-H bonds. rsc.orgrsc.org This process is particularly relevant to the synthesis of this compound from 3-methoxytoluene, as it allows for direct conversion of a methyl group into a thiocyanatomethyl group.

In a typical HAT-based C-H thiocyanation, a highly reactive radical species is generated, which selectively abstracts a hydrogen atom from the benzylic position. chinesechemsoc.org The benzylic C-H bond is weaker than other C-H bonds (e.g., aromatic or aliphatic) due to the resonance stabilization of the resulting benzylic radical. This thermodynamic preference is a key driver of the reaction's selectivity. The generated benzylic radical is a crucial intermediate that is then trapped by a thiocyanating agent to yield the final product. chinesechemsoc.org

Catalytic systems, often employing transition metals like copper, can mediate this HAT process. chinesechemsoc.orgchinesechemsoc.org In these systems, a catalyst-oxidant interaction often generates the initial HAT agent. The selectivity of the HAT process (e.g., primary vs. secondary vs. tertiary benzylic C-H bonds) can be finely tuned by the choice of catalyst and reaction conditions, although it is often governed by the stability of the resulting radical (3° > 2° > 1°). chinesechemsoc.org

Spectroscopic Probes for Reaction Intermediates and Reaction Progress

Spectroscopic techniques are essential for both the unambiguous identification of the final product, this compound, and for monitoring the progress of its synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation in the solution phase.

The ¹H NMR spectrum would confirm the presence of the methoxy group (a singlet around 3.8 ppm), the aromatic protons with their characteristic splitting patterns in the 6.8-7.3 ppm region, and, most importantly, the benzylic methylene (B1212753) protons (a singlet around 4.1-4.2 ppm). The ¹³C NMR spectrum provides complementary information, with distinct signals for the methoxy carbon, the aromatic carbons, the benzylic carbon (typically around 38 ppm), and the thiocyanate carbon (around 112 ppm).

Compound¹H NMR (CDCl₃) δ [ppm]¹³C NMR (CDCl₃) δ [ppm]
(Thiocyanatomethyl)benzene 7.40–7.36 (m, 5H), 4.17 (s, 2H)134.3, 129.1, 128.9, 128.9, 111.9, 38.3
1-Methyl-3-(thiocyanatomethyl)benzene 7.25–7.11 (m, 4H), 4.09 (s, 2H), 2.33 (s, 3H)138.9, 134.1, 129.7, 129.6, 129.0, 126.0, 112.0, 38.4, 21.3
1-Methoxy-4-(thiocyanatomethyl)benzene 7.26 (d), 6.88 (d), 4.14 (s), 3.82 (s)Not fully reported, but benzylic CH₂ expected ~38 ppm
Table 2: Representative NMR data for benzyl thiocyanate and its substituted analogues. While data for the exact 1-methoxy-3- isomer is not readily available, these values provide a strong basis for its expected spectral features. Data sourced from related literature. chinesechemsoc.org

Beyond final product characterization, advanced spectroscopic methods can be employed to detect transient species. For radical-mediated reactions, Electron Paramagnetic Resonance (EPR) spectroscopy could potentially detect the benzylic radical intermediate. For reactions in solution, techniques like rapid-scanning stopped-flow UV-Visible spectroscopy can be used to monitor the formation and decay of colored intermediates, which has been applied to study intermediates in reactions involving substituted benzyl compounds. nih.gov These methods provide crucial kinetic and mechanistic data that complement computational models.

Applications of 1 Methoxy 3 Thiocyanatomethyl Benzene and Its Derivatives in Advanced Organic Synthesis

Utilization as Key Intermediates in Multi-Step Organic Syntheses

The strategic placement of the methoxy (B1213986) and thiocyanatomethyl groups on the benzene (B151609) ring makes 1-Methoxy-3-(thiocyanatomethyl)benzene a valuable intermediate in multi-step synthetic sequences. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This directing effect allows for the regioselective introduction of additional functionalities onto the aromatic core.

The thiocyanato group (-SCN) is a versatile functional group that can undergo a variety of chemical transformations. It can be readily converted into other sulfur-containing moieties such as thiols, thioethers, and sulfides. Furthermore, the thiocyanate (B1210189) group can participate in cyclization reactions to form heterocyclic structures. This reactivity profile allows chemists to elaborate the structure of this compound in a controlled and predictable manner, making it a pivotal component in the synthesis of complex target molecules.

Precursors for the Synthesis of Pharmaceutically Significant Motifs and Building Blocks

The structural framework of this compound serves as a valuable scaffold for the synthesis of pharmaceutically significant motifs and building blocks. The presence of the methoxybenzene moiety is a common feature in many drug molecules, contributing to their pharmacokinetic and pharmacodynamic properties.

The thiocyanatomethyl group can be chemically manipulated to introduce functionalities that are crucial for biological activity. For instance, the conversion of the thiocyanate to a thiol can facilitate the formation of disulfide bonds, which are important in various biological processes. Moreover, the thiocyanate group itself can act as a pharmacophore, interacting with biological targets through various non-covalent interactions. The ability to readily modify this functional group provides a pathway to a diverse range of derivatives with potential therapeutic applications. For example, the related benzocyclobutenes (BCBs), which can be conceptualized as arising from intramolecular cyclization strategies, are highly valued as building blocks for drug molecules due to their unique structural and reactive properties. sciencedaily.com

Role in the Construction of Complex Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The thiocyanate functionality in this compound plays a crucial role in the construction of various complex heterocyclic systems.

The nitrogen and sulfur atoms of the thiocyanate group can participate in a range of cyclization reactions, acting as nucleophiles or electrophiles depending on the reaction conditions and the nature of the reaction partner. This allows for the synthesis of a variety of sulfur and nitrogen-containing heterocycles. For instance, reactions with dinucleophiles can lead to the formation of five- or six-membered heterocyclic rings. The methoxy-substituted benzene ring can further influence the reactivity and regioselectivity of these cyclization reactions, enabling the synthesis of a diverse library of heterocyclic compounds with potential applications in various fields. The synthesis of complex heterocyclic structures is a very active area of research, with multicomponent reactions (MCRs) being a powerful tool for achieving molecular diversity. nih.gov

Application in Materials Science, Including Photosensitive Surface Modification Strategies

While specific applications of this compound in materials science are not extensively documented in publicly available literature, the properties of related organothiocyanates suggest potential utility in this area. The thiocyanate group can be used to anchor molecules to surfaces, making it a candidate for surface modification strategies.

The photosensitivity of certain sulfur-containing compounds opens up possibilities for the development of photosensitive materials. Upon exposure to light of a specific wavelength, the thiocyanate group could potentially undergo cleavage or rearrangement, leading to a change in the material's properties. This could be exploited in applications such as photolithography or the development of photoresponsive polymers. The synthesis of methoxy-substituted thioxanthylium salts, for example, has been shown to result in compounds with interesting photochemical properties. beilstein-journals.org

Contributions to the Synthetic Routes of Biologically Active Compounds

The structural elements of this compound are found in various biologically active molecules. The methoxy group, in particular, is a common substituent in natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com The presence of a methoxy group can enhance the biological activity of a molecule by influencing its binding affinity to target proteins and its metabolic stability. mdpi.com

Future Research Directions and Emerging Paradigms in 1 Methoxy 3 Thiocyanatomethyl Benzene Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The classical synthesis of benzylic thiocyanates, such as 1-methoxy-3-(thiocyanatomethyl)benzene, typically involves the nucleophilic substitution of a corresponding benzyl (B1604629) halide with a thiocyanate (B1210189) salt. chinesechemsoc.orgchinesechemsoc.org While effective, these methods require pre-functionalization of the starting material. chinesechemsoc.org The future of synthesis for this compound class lies in more direct and sustainable approaches that minimize waste and energy consumption.

A primary research frontier is the direct thiocyanation of benzylic C(sp³)–H bonds. chinesechemsoc.orgrsc.org This strategy is highly atom-economical as it avoids the need for a leaving group, proceeding via pathways like hydrogen atom transfer (HAT). chinesechemsoc.orgchinesechemsoc.org Another sustainable approach gaining traction is mechanochemistry, which utilizes ball-milling to conduct reactions in a solvent-free environment, thereby reducing waste and often shortening reaction times. nih.govacs.org

Furthermore, green chemistry principles are being actively integrated through the use of environmentally benign solvents and reagents. sapub.org Methodologies employing water as a solvent with the aid of phase-transfer catalysts are being developed to replace volatile organic solvents. researchgate.net The use of milder, safer oxidants such as hydrogen peroxide (H₂O₂) and Oxone in place of harsher chemicals is also a key area of development. sapub.orgtandfonline.com Emerging techniques such as photochemistry and electrochemistry, which use light or electricity as traceless reagents, represent a significant leap towards greener synthesis, offering high selectivity under mild conditions. rsc.orgresearchgate.netrsc.org

Table 1: Comparison of Synthetic Methodologies for Benzylic Thiocyanates This interactive table summarizes and compares traditional synthetic routes with novel and sustainable alternatives applicable to the synthesis of this compound.

Methodology Typical Reagents Key Advantages Limitations Citations
Traditional Substitution Benzyl halide, KSCN/NH₄SCN Well-established, reliable Requires pre-functionalized starting material, potential for waste generation chinesechemsoc.orgchinesechemsoc.org
Direct C-H Thiocyanation Alkylarene, Thiocyanating Agent, Catalyst High atom economy, avoids pre-functionalization Can require excess of the C-H substrate, selectivity can be a challenge chinesechemsoc.orgchinesechemsoc.orgresearchgate.net
Mechanochemistry (Ball-Milling) Ammonium (B1175870) thiocyanate, Oxidant Solvent-free, reduced reaction times, energy efficient Scalability can be a challenge for industrial applications nih.govacs.org
Aqueous Phase Synthesis Benzyl halide, Thiocyanate salt, Phase-transfer catalyst Uses water as a green solvent, improved safety Requires catalyst, may have solubility issues researchgate.net
Photochemical/Electrochemical Thiocyanate salt, Substrate Mild conditions, high selectivity, uses light/electricity as clean reagents Requires specialized equipment, mechanism can be complex rsc.orgrsc.orgresearchgate.netrsc.org

Development of New Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to the advancement of benzylic thiocyanate synthesis, with a major focus on developing systems that offer higher efficiency and site selectivity. Copper-catalyzed systems have proven particularly effective for direct benzylic C–H thiocyanation via a radical relay mechanism. chinesechemsoc.orgchinesechemsoc.org Future work will likely involve the design of advanced ligands for copper and other transition metals to fine-tune their catalytic activity, improve yields, and enhance selectivity, especially in complex molecules with multiple potential reaction sites.

Beyond copper, research into catalysts based on other earth-abundant and less toxic metals is expanding. organic-chemistry.org Moreover, metal-free catalytic systems are highly desirable from a sustainability perspective. researchgate.net These include organocatalysts and methods that use simple, inexpensive reagents to promote the desired transformation. tandfonline.com

The development of novel photocatalysts, such as organic dyes like Eosin Y and Rose Bengal, is enabling the use of visible light to drive thiocyanation reactions under exceptionally mild conditions. researchgate.netnih.gov Similarly, electrocatalysis, where reactions are driven by an electric potential, offers a powerful, reagent-free method for achieving challenging transformations with high control. rsc.org The design of new electrode materials and catalytic mediators will be crucial for advancing this frontier.

Table 2: Emerging Catalytic Systems for Thiocyanate Synthesis This interactive table highlights various catalytic systems that could be applied to the synthesis of this compound, detailing their conditions and benefits.

Catalytic System Catalyst Type Typical Conditions Advantages Citations
Copper Catalysis Transition Metal Cu(OAc)₂, Ligand, Oxidant High efficiency for C-H functionalization, good functional group tolerance chinesechemsoc.orgchinesechemsoc.orgorganic-chemistry.org
Phase-Transfer Catalysis Quaternary Ammonium Salts, PEG-based ILs Biphasic (e.g., Water/Organic) Enables use of green solvents like water, mild conditions researchgate.net
Photoredox Catalysis Organic Dyes (Eosin Y), Metal Complexes (Ir/Ru) Visible Light, Room Temperature Environmentally benign energy source, high selectivity, very mild conditions rsc.orgresearchgate.netnih.gov
Electrocatalysis Undivided cell, Pt or Carbon anode Constant current, often without external catalyst Reagent-free oxidation, high degree of control, sustainable rsc.orgrsc.org
Mechanocatalysis Silica (as auxiliary) Solvent-free, Ball-milling Green, rapid, simple work-up nih.govacs.org

Advanced Mechanistic Studies Employing State-of-the-Art Analytical Techniques

A deeper understanding of reaction mechanisms is essential for the rational design of improved synthetic methods. For benzylic thiocyanations, many novel methods are proposed to proceed through radical intermediates or radical-polar crossover pathways. chinesechemsoc.orgrsc.org Future research will require sophisticated analytical techniques to elucidate these complex mechanisms.

State-of-the-art techniques such as in-situ spectroscopy (e.g., FTIR, Raman) can provide real-time monitoring of reactive intermediates and catalyst speciation during a reaction. ccspublishing.org.cnpku.edu.cn For instance, in-situ FTIR has been used to study the adsorption of thiocyanate species onto electrode surfaces in electrochemical systems. ccspublishing.org.cnpku.edu.cn Kinetic studies, using methods like stopped-flow spectrophotometry, can help determine reaction orders and rate-limiting steps, providing crucial data for mechanistic models. murdoch.edu.au

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in mapping out reaction energy profiles, predicting transition states, and explaining observed selectivities. The combination of these advanced experimental and theoretical techniques will allow for a comprehensive understanding of how reagents, catalysts, and conditions influence the reaction outcome, paving the way for more targeted process optimization.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

To transition novel synthetic methods from the lab to industrial-scale production, scalability and safety must be addressed. Flow chemistry is an emerging paradigm that is particularly well-suited for the synthesis of thiocyanates. nih.govthieme-connect.com Performing reactions in continuous-flow reactors rather than traditional batch flasks offers superior control over reaction parameters like temperature and mixing, leading to better consistency and higher yields. researchgate.net It also enhances safety, which is crucial when handling potentially hazardous reagents or intermediates. cam.ac.uk

The integration of these flow systems with automated synthesis platforms represents the next step in chemical manufacturing. nih.govnih.gov Robotic systems can perform multi-step syntheses with high precision and throughput, accelerating the discovery and optimization of new reaction pathways. nih.govsynplechem.com Automated platforms can create large libraries of derivatives for screening purposes by systematically varying starting materials and reagents. nih.gov This technology will be instrumental in exploring the full synthetic potential of this compound and its analogues, enabling rapid lead generation in drug discovery and materials science.

Table 3: Advantages of Flow and Automated Synthesis for Thiocyanates This interactive table compares the features of modern synthesis platforms to traditional batch chemistry.

Feature Traditional Batch Chemistry Flow Chemistry / Automated Synthesis Citations
Process Control Limited control over heat/mass transfer Precise control over temperature, pressure, and residence time researchgate.netcam.ac.uk
Safety Risk of thermal runaway, handling of hazardous reagents Enhanced safety with small reaction volumes, containment of hazardous intermediates nih.govthieme-connect.com
Scalability Often difficult to scale up directly More straightforward and predictable scalability cam.ac.uk
Reproducibility Can vary between batches and operators High reproducibility due to precise computer control nih.gov
Throughput Low to medium High throughput, suitable for library synthesis and optimization nih.govsynplechem.com

Rational Design and Synthesis of New Derivatives with Tunable Reactivity for Diverse Research Applications

This compound is not just a synthetic target but also a versatile building block for creating a diverse range of more complex molecules. chinesechemsoc.org The thiocyanate group (–SCN) is a valuable synthon that can be readily converted into other sulfur-containing functionalities. chinesechemsoc.orgnih.gov For example, it can be isomerized to the corresponding isothiocyanate (–NCS), a key pharmacophore in many bioactive compounds, or converted into thiols (–SH) and thioureas. chinesechemsoc.orgchinesechemsoc.orgnih.gov

Future research will focus on the rational design of new derivatives where the reactivity and properties are precisely tuned for specific applications. nih.govacs.org This involves systematically modifying the core structure of this compound. For example:

Aromatic Ring Substitution: Introducing additional electron-donating or electron-withdrawing groups onto the benzene (B151609) ring can modulate the electronic properties and reactivity of the entire molecule.

Modification of the Methoxy (B1213986) Group: Altering the alkoxy group could influence solubility and metabolic stability in biological applications.

Transformation of the Thiocyanate Group: Leveraging the rich chemistry of the SCN group to access diverse heterocyclic systems or to participate in click chemistry reactions will be a fruitful area of research. nih.gov

This approach allows for the creation of compound libraries with tailored properties for screening in medicinal chemistry, agrochemistry, and materials science. nih.gov The strategic derivatization of the this compound scaffold provides a powerful platform for discovering new molecules with enhanced bioactivity or novel material properties.

Table 4: Potential Derivatives of this compound and Their Applications This interactive table illustrates the synthetic versatility of the title compound by showing potential transformations of the thiocyanate group and their research applications.

Derivative Class Transformation Reaction Potential Application Area Citations
Isothiocyanates Lewis acid-mediated isomerization Anticancer agents, enzyme inhibitors chinesechemsoc.orgchinesechemsoc.orgnih.gov
Thioureas Reaction with amines (often from isothiocyanate) Organocatalysis, medicinal chemistry chinesechemsoc.orgchinesechemsoc.org
Thiotetrazoles Click reaction with sodium azide (B81097) (NaN₃) Bioisosteres, bioactive heterocycles nih.gov
Trifluoromethyl Thiolates Reaction with TMSCF₃ Agrochemicals, pharmaceuticals nih.gov
Alkynyl Sulfides Copper-catalyzed thio-alkynylation Building blocks for complex synthesis nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing the thiocyanate group into methoxybenzene derivatives like 1-Methoxy-3-(thiocyanatomethyl)benzene?

  • Methodological Answer: The thiocyanate group can be introduced via nucleophilic substitution or transition-metal-catalyzed reactions. A validated approach involves reacting thiol-containing precursors (e.g., 3-mercaptomethylanisole) with cyanogen bromide (BrCN) or thiocyanate salts (e.g., KSCN) under mild acidic conditions . Electrochemical methods, such as decarboxylative thiocyanation of cinnamic acid derivatives, have also been reported for analogous compounds, offering regioselectivity control .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer:

  • 1H NMR: Expect signals for the methoxy group (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.8–7.3 ppm, multiplet). The thiocyanatomethyl (-CH2SCN) group shows a triplet for the methylene protons (δ ~3.5–4.0 ppm, J ≈ 7 Hz) due to coupling with adjacent protons and the thiocyanate moiety .
  • 13C NMR: The thiocyanate carbon (SCN) appears at δ ~110–115 ppm, distinct from thioether or nitrile signals. The methoxy carbon is typically δ ~55–56 ppm .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Key Properties:

  • Molecular Formula: C9H9NOS (MW: 179.24 g/mol) .
  • Solubility: Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the thiocyanate group. Limited solubility in water.
  • Stability: Susceptible to hydrolysis under basic conditions; store in anhydrous environments. Thermal stability should be verified via TGA/DSC .

Advanced Research Questions

Q. How can contradictions in reactivity data for this compound under varying conditions be resolved?

  • Analytical Approach:

  • Solvent Polarity: Compare reaction rates in polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents to assess nucleophilicity of the thiocyanate group.
  • Temperature Studies: Conduct kinetic experiments at 25°C, 50°C, and 80°C to evaluate Arrhenius parameters. Contradictions may arise from competing pathways (e.g., hydrolysis vs. substitution) .

Q. What mechanistic insights explain the reactivity of the thiocyanate group in transition-metal-catalyzed cross-coupling reactions?

  • Mechanistic Analysis:

  • The thiocyanate group can act as a pseudohalide, participating in Ullmann or Suzuki-Miyaura couplings. However, its weaker coordination to Pd or Cu compared to halides may reduce catalytic efficiency. Competitor studies with thioethers (e.g., 3-Methoxy thioanisole) highlight divergent selectivity profiles .

Q. How does electrochemical synthesis optimize regioselectivity in thiocyanate-containing aromatic compounds?

  • Electrochemical Strategy:

  • Using cinnamic acid derivatives, decarboxylative thiocyanation achieves regioselective C-SCN bond formation. Controlled potential (~1.2 V vs. Ag/AgCl) minimizes side reactions (e.g., overoxidation). This method avoids harsh reagents and enables scalability .

Q. What computational tools predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Computational Workflow:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The methoxy group directs EAS to the para position, while the thiocyanatomethyl group may sterically hinder meta substitution. Compare with experimental halogenation outcomes .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Safety Recommendations:

  • Toxicity: Thiocyanates can release cyanide under metabolic conditions. Use PPE (gloves, goggles) and work in a fume hood.
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult toxicity databases (e.g., EPA DSSTox) for acute exposure guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.